molecular formula C19H17N7OS B5995365 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B5995365
M. Wt: 391.5 g/mol
InChI Key: FFSXXMNEXMKEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4(3H)-one core substituted at the 2- and 6-positions. The 2-position is occupied by a 4-methylquinazolin-2-ylamino group, while the 6-position contains a [(4-methylpyrimidin-2-yl)sulfanyl]methyl moiety.

Properties

IUPAC Name

4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-11-7-8-20-19(21-11)28-10-13-9-16(27)25-18(23-13)26-17-22-12(2)14-5-3-4-6-15(14)24-17/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXXMNEXMKEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4C(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base.

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and an amine.

    Coupling of the Pyrimidine and Quinazoline Rings: The final step involves coupling the pyrimidine and quinazoline rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine and quinazoline rings, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrimidine and quinazoline rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound features:

  • A pyrimidine core with a sulfanyl group.
  • A quinazoline moiety that enhances its biological activity.
  • Potential for various chemical modifications due to its functional groups.

Molecular Formula

The molecular formula is C16H16N4OSC_{16}H_{16}N_4OS, indicating a complex structure conducive to diverse chemical interactions.

Chemistry

  • Building Block for Synthesis : The compound can serve as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel derivatives with tailored properties.
Reaction TypeDescription
SubstitutionThe sulfanyl group can be replaced with other functional groups to create derivatives with different reactivities.
CouplingCan undergo coupling reactions to form larger, more complex structures.

Biology

  • Biochemical Probes : Due to its structural characteristics, this compound is investigated as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological processes.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to this one can inhibit kinases involved in cell signaling pathways, potentially leading to applications in cancer therapy .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
ApplicationMechanism of Action
Anti-inflammatoryInhibits pro-inflammatory cytokines.
AnticancerInduces apoptosis in cancer cells by targeting specific signaling pathways.

Industry

  • Chemical Manufacturing : Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, the compound's unique properties make it valuable in industrial applications.

Similar Compounds

Several compounds share structural similarities with 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one:

Compound NameStructural FeaturesPotential Applications
6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran}Pyran ring additionDrug development
6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-benzoate}Benzoate moietyBiochemical probes

Uniqueness

The presence of both pyrimidine and quinazoline groups provides unique chemical reactivity and biological activity compared to other similar compounds, enhancing its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidin-4(3H)-one Derivatives

Compound Name 2-Position Substitution 6-Position Substitution Molecular Weight (g/mol)
Target Compound 4-Methylquinazolin-2-ylamino [(4-Methylpyrimidin-2-yl)sulfanyl]methyl ~445.5*
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 6-Methoxy-4-methylquinazolin-2-ylamino (1H-Benzimidazol-2-ylsulfanyl)methyl 445.50
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one None (unsubstituted) Methylthio 197.26
6-tert-Butyl-2-(methylthio)pyrimidin-4(3H)-one Methylthio tert-Butyl 198.29

*Calculated based on molecular formula C22H19N7O2S.

Key Observations :

  • The [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position introduces a second pyrimidine ring, increasing molecular complexity compared to thioether-linked alkyl/aryl groups in other derivatives .

Table 2: Reported Activities of Pyrimidin-4(3H)-one Analogues

Compound Class Activity IC50 or MIC (μM) Reference
CDK2 Inhibitors (e.g., compound 1 in ) Inhibition of cyclin-dependent kinase 2 0.02–1.5 μM
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Antibacterial (E. coli, S. aureus) MIC: 3.12–25 μM
6-(1H-Benzimidazol-2-ylsulfanyl)methyl derivatives Kinase inhibition (hypothetical) Not reported
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one Unknown (structural model) N/A

Key Observations :

  • Antimicrobial activity, as seen in thieno-pyrimidinones (), may also be plausible due to the sulfanyl and heteroaromatic moieties .

Key Observations :

  • The target compound’s synthesis likely involves sequential nucleophilic substitutions, similar to methods in and .
  • Tautomerism in pyrimidin-4(3H)-one derivatives () must be controlled during synthesis to ensure product stability .

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H16N4SC_{15}H_{16}N_{4}S, indicating a complex structure with multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with sulfanyl groups have shown significant antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies indicate that related compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .

Anticancer Properties

Research has indicated that pyrimidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the quinazoline moiety in this compound may enhance its interaction with DNA or RNA, leading to the inhibition of tumor cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their function.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antibacterial Efficacy : A study on related compounds showed IC50 values ranging from 0.63 µM to 2.14 µM against AChE, indicating potent enzyme inhibition and potential for therapeutic use in neurodegenerative diseases .
  • Anticancer Activity : In vitro studies demonstrated that pyrimidine derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi0.63
AntibacterialStaphylococcus aureus1.50
Enzyme InhibitionAcetylcholinesterase (AChE)0.63
AnticancerVarious cancer cell lines45.69

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine and quinazoline derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize intermediates .
  • Temperature control : Reactions are conducted under reflux (80–120°C) to enhance reactivity while avoiding decomposition of thermally sensitive groups .
  • Catalysts : Mild bases (e.g., potassium carbonate) or coupling agents (e.g., EDCI/HOBt) improve yield and regioselectivity .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and hydrogen bonding (e.g., NH in the pyrimidinone ring) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C19_{19}H19_{19}N7_{7}OS2_{2}) .
  • X-ray crystallography : Resolves stereochemical ambiguities; the quinazoline-pyrimidine linkage can be validated via bond angles and distances .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours .
  • Analytical endpoints : Use HPLC to quantify degradation products and UV-Vis spectroscopy to track absorbance shifts in the pyrimidinone ring (λmax_{max} ~270 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities between this compound and structurally similar analogs?

  • Methodological Answer :

  • Meta-analysis : Cross-reference bioactivity datasets (e.g., IC50_{50} values against kinase targets) to identify outliers .
  • Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies) .
  • Structural tweaks : Introduce fluorinated or methyl groups at the quinazoline C4 position to isolate activity-contributing moieties .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :

  • Library synthesis : Prepare derivatives with modifications at the sulfanyl-methyl linker or quinazoline amino group .
  • Data table example :
Substituent PositionModificationBiological Activity (IC50_{50}, nM)
Quinazoline C4-CH3_385 ± 3.2 (Reference)
Quinazoline C4-CF3_342 ± 1.8
  • Statistical analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity trends .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with potential biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the pyrimidinone NH and kinase hinge region .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity differences between wild-type and mutant targets .

Q. How should researchers assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental persistence : Measure hydrolysis half-life (t1/2_{1/2}) in aqueous buffers and photodegradation under UV light (λ = 254 nm) .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC50_{50}) and algae growth inhibition tests (OECD 201) .
  • Bioaccumulation : Calculate logP (experimental or via ChemAxon) to predict lipid membrane permeability .

Key Notes for Experimental Design

  • Contradiction Management : Discrepancies in bioactivity data often arise from assay variability (e.g., cell line differences). Always include positive controls (e.g., staurosporine for kinase assays) .
  • Synthesis Optimization : Pilot small-scale reactions (1–5 mmol) to identify ideal stoichiometry before scaling up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.